

Efficacy in Progressive Familial Intrahepatic Cholestasis (PFIC)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Maralixibat Chloride

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The following data synthesizes results from the pivotal MARCH-PFIC trial and an indirect comparison study with odeixibat.

Trial / Comparison	Patient Population	Primary Pruritus Outcome (ItchRO(Obs))	Serum Bile Acid (sBA) Outcome	Other Key Outcomes
MARCH-PFIC (Maralixibat) [1]	Children (1-17 yrs) with PFIC (BSEP deficiency cohort)	LS Mean Change: -1.7 (vs -0.6 for placebo); Difference: -1.1 (95% CI: -1.8 to -0.3); p=0.0063	LS Mean Change: -176 $\mu\text{mol/L}$ (vs +11 for placebo); Difference: -187 $\mu\text{mol/L}$ (95% CI: -293 to -80); p=0.0013	Significant improvements in bilirubin and growth (weight z-score) [2]
Indirect Treatment Comparison [3]	Children with PFIC (compared Odeixibat vs. Maralixibat via placebo)	Data not compared	sBA Responders: Maralixibat was 32.3% more efficacious (95% CI: 1.1% to 63.4%; p=0.043). Point estimates for sBA and bilirubin reduction favored Maralixibat.	Safety profiles were comparable; most Maralixibat AEs were mild (75% vs 45% with Odeixibat) [3]

| Long-term Efficacy (Maralixibat in PFIC) [4] | :--- | :--- | :--- | :--- | | **INDIGO Trial (Phase 2)** | Children with BSEP deficiency (non-truncating mutations) | sBA response (>75% reduction or <102 $\mu\text{mol/L}$) achieved in 7 of 19 patients. | sBA responders showed marked reductions in pruritus, improvements in growth and quality of life. All responders remained **liver transplant-free after >5 years**. |

Efficacy in Alagille Syndrome (ALGS)

Maralixibat received its initial FDA approval for ALGS based on the ICONIC study and supporting data. The following table outlines the key efficacy results.

Trial	Patient Population	Efficacy Outcomes
ICONIC & Supporting Studies [2]	Patients with ALGS (n=86)	Demonstrated statistically significant reductions in pruritus , which were maintained for 4 years. Led to the first FDA-approved medication for cholestatic pruritus in ALGS.

Experimental Methodologies

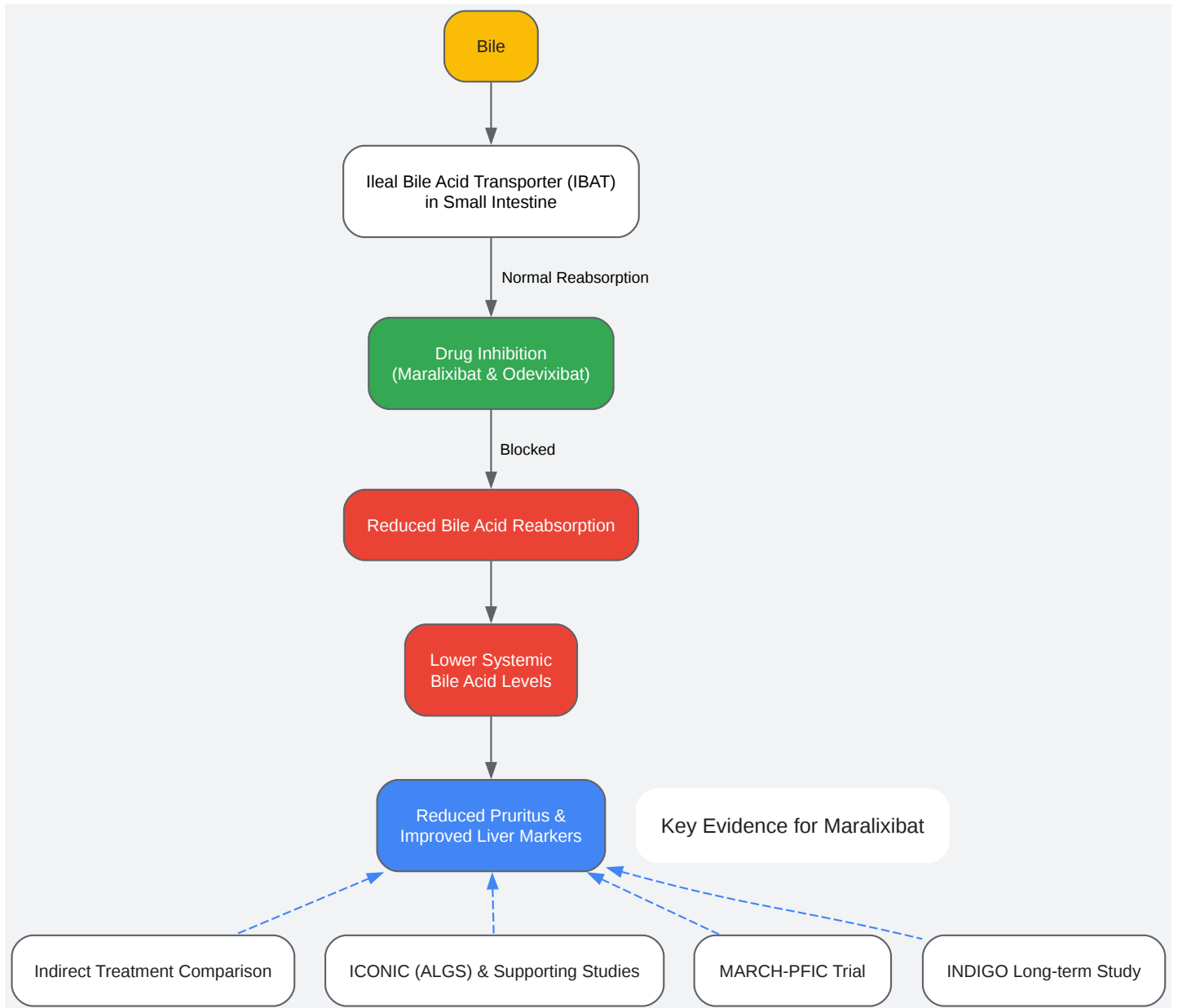
For the critical trials cited, the core methodologies are as follows:

- **MARCH-PFIC Trial Design (Maralixibat in PFIC):** This was a **multicenter, randomized, double-blind, placebo-controlled, phase 3 study** [1]. Participants aged 1-17 with PFIC and persistent pruritus were randomized to receive either oral maralixibat or a placebo twice daily for 26 weeks. The primary endpoint was the mean change in the average morning ItchRO(Obs) score from baseline to weeks 15-26. A key secondary endpoint was the mean change in fasting serum bile acid concentration [1].
- **INDIGO Trial Design (Long-term Maralixibat in PFIC):** This was an **open-label, Phase 2, international, long-term study** [4]. Children with FIC1 or BSEP deficiency received maralixibat orally once daily, with the option to switch to twice-daily dosing. The primary efficacy endpoint was the change in mean fasting sBA levels from baseline to Week 13, with long-term efficacy assessed up to Week 240 [4].
- **Indirect Treatment Comparison Methodology:** Since no head-to-head trials exist, an **indirect treatment comparison (ITC)** was performed [3]. This analysis used patient-level data from the MARCH-PFIC trial (maralixibat) and published aggregate data from the PEDFIC-1 trial (odevixibat).

The comparison was "anchored" by comparing each drug's effect against their respective placebo arms to generate estimates of comparative efficacy for endpoints like serum bile acid response [3].

Mechanism of Action & Evidence Relationship

Maralixibat and odevoxibat both belong to a class of drugs known as ileal bile acid transporter (IBAT) inhibitors. The following diagram illustrates their shared mechanism and the evidence supporting maralixibat's use.



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Key Insights for Professionals

- **Genetic Subtype Matters in PFIC:** Response to maralixibat in PFIC is dependent on the genetic subtype. Long-term data from the INDIGO trial shows that patients with BSEP deficiency caused by **non-truncating mutations (nt-BSEP)** are more likely to achieve a serum bile acid response and experience long-term transplant-free survival, unlike those with truncating mutations (t-BSEP) or FIC1 deficiency [4].
- **Consider the Formulation:** In April 2025, the FDA approved a **new tablet formulation** of maralixibat for both ALGS and PFIC, providing a dosing flexibility option for older patients [5] [2].
- **Acknowledging Evidence Gaps:** While the indirect comparison suggests maralixibat may have a stronger effect on serum bile acids, the absence of direct head-to-head trials means this conclusion requires cautious interpretation. The authors of the analysis also noted a need for more data on long-term outcomes and quality of life [3].

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Email: info@smolecule.com

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